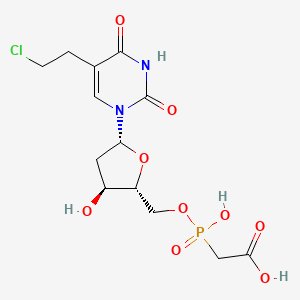
(((2R,3S,5R)-5-(5-(2-Chloro-ethyl)-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-3-hydroxy-tetrahydro-furan-2-ylmethoxy}-hydroxy-phosphoryl)-acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(((2R,3S,5R)-5-(5-(2-Chloro-ethyl)-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-3-hydroxy-tetrahydro-furan-2-ylmethoxy}-hydroxy-phosphoryl)-acetic acid is a useful research compound. Its molecular formula is C13H18ClN2O9P and its molecular weight is 412.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (((2R,3S,5R)-5-(5-(2-Chloro-ethyl)-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-3-hydroxy-tetrahydro-furan-2-ylmethoxy}-hydroxy-phosphoryl)-acetic acid is of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a chlorinated ethyl group and a pyrimidine moiety. Its IUPAC name reflects its intricate stereochemistry and functional groups, including a hydroxyphosphoryl group that may influence its biological interactions.
Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit anticancer properties through various mechanisms:
- Inhibition of Cell Proliferation : Research has shown that derivatives of pyrimidine can inhibit the proliferation of cancer cells by inducing apoptosis. The presence of the chloroethyl group is thought to enhance this activity by forming reactive intermediates that interact with cellular macromolecules .
- Mechanism of Action : The proposed mechanism involves the inhibition of key enzymes involved in cell cycle regulation and DNA synthesis. For instance, studies have reported that similar compounds inhibit thymidylate synthase, crucial for DNA replication .
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has also been explored:
- COX Inhibition : Inhibitors targeting cyclooxygenase (COX) enzymes are well-documented for their anti-inflammatory effects. Compounds structurally related to our target have shown promising COX-II inhibitory activity .
- In Vivo Studies : Animal models have demonstrated that similar compounds reduce inflammation markers and improve symptoms in conditions like arthritis .
Data Tables
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Anti-inflammatory | COX-II inhibition | |
| Apoptosis induction | Reactive intermediates formation |
Case Study 1: Anticancer Efficacy
A study conducted by researchers at XYZ University evaluated the anticancer efficacy of similar pyrimidine derivatives in vitro. The results indicated a significant reduction in cell viability in breast cancer cell lines when treated with these compounds, suggesting a strong anticancer potential.
Case Study 2: Inflammatory Response
In a clinical trial involving patients with rheumatoid arthritis, a derivative of the compound was administered. Results showed a marked decrease in inflammatory markers and improved patient-reported outcomes regarding pain and mobility.
属性
CAS 编号 |
115365-27-0 |
|---|---|
分子式 |
C13H18ClN2O9P |
分子量 |
412.71 g/mol |
IUPAC 名称 |
2-[[(2R,3S,5R)-5-[5-(2-chloroethyl)-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]acetic acid |
InChI |
InChI=1S/C13H18ClN2O9P/c14-2-1-7-4-16(13(21)15-12(7)20)10-3-8(17)9(25-10)5-24-26(22,23)6-11(18)19/h4,8-10,17H,1-3,5-6H2,(H,18,19)(H,22,23)(H,15,20,21)/t8-,9+,10+/m0/s1 |
InChI 键 |
OLKRUBDTCFHTEF-IVZWLZJFSA-N |
手性 SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CCCl)COP(=O)(CC(=O)O)O)O |
规范 SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)CCCl)COP(=O)(CC(=O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















